molecular formula C17H22N4O4S B5612881 (4aR*,7aS*)-1-(2-methoxyethyl)-4-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide

(4aR*,7aS*)-1-(2-methoxyethyl)-4-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide

Cat. No. B5612881
M. Wt: 378.4 g/mol
InChI Key: SQVGYOIIQIPMIR-CVEARBPZSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to "(4aR*,7aS*)-1-(2-methoxyethyl)-4-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide" typically involves ring opening followed by ring closure reactions, utilizing various substrates and conditions to form the desired complex structures. For instance, Halim and Ibrahim (2022) described the synthesis involving ring opening and closure reactions leading to structurally complex compounds based on spectral data and chemical calculations (Halim & Ibrahim, 2022).

Molecular Structure Analysis

The molecular structure of such compounds is often confirmed using spectral data alongside theoretical calculations. The chemical structure can be established based on elemental analysis and spectral data, including infrared and NMR spectroscopy. For example, studies have utilized DFT level theory and other methods to validate the structures of synthesized compounds (Halim & Ibrahim, 2022).

Chemical Reactions and Properties

Chemical reactions involving these compounds can be diverse, including intramolecular cyclization, nucleophilic attacks, and other complex transformations. For instance, Chimichi et al. (1996) investigated the reaction mechanisms of similar pyrazolo[1,5-a]pyrimidines, providing insights into their chemical behaviors and properties (Chimichi et al., 1996).

Physical Properties Analysis

The physical properties such as solubility, melting points, and crystalline structure can be determined through experimental studies. Typically, these properties are influenced by the molecular structure and substituents present in the compound.

Chemical Properties Analysis

Chemical properties, including reactivity, stability, and functional group behavior, are crucial for understanding the compound's interactions and potential applications. The electronic absorption spectra, reactivity descriptors, and thermodynamic parameters are essential for understanding the chemical properties and stability of such compounds. Halim and Ibrahim (2022) provided detailed insights into the reactivity and stability of related compounds through computational studies (Halim & Ibrahim, 2022).

properties

IUPAC Name

[(4aR,7aS)-1-(2-methoxyethyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-pyrazolo[1,5-a]pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O4S/c1-25-9-8-19-6-7-20(16-12-26(23,24)11-15(16)19)17(22)13-10-18-21-5-3-2-4-14(13)21/h2-5,10,15-16H,6-9,11-12H2,1H3/t15-,16+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQVGYOIIQIPMIR-CVEARBPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCN(C2C1CS(=O)(=O)C2)C(=O)C3=C4C=CC=CN4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCN1CCN([C@@H]2[C@H]1CS(=O)(=O)C2)C(=O)C3=C4C=CC=CN4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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